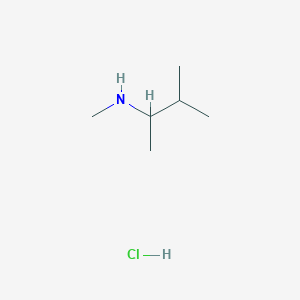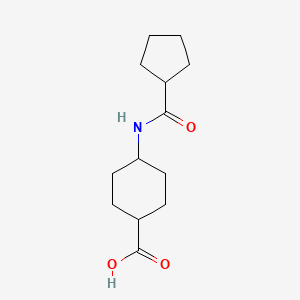
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide, also known as DTT-001, is a chemical compound that has shown promising results in scientific research. This compound has been synthesized using a specific method, and its mechanism of action has been studied extensively. In
作用機序
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide works by inhibiting the activity of an enzyme called cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide reduces inflammation and pain. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDACs, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide can regulate the expression of genes involved in cancer and viral replication.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma). It has also been shown to reduce the production of prostaglandins and leukotrienes, which are involved in inflammation and pain. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit viral replication by inhibiting the activity of HDACs.
実験室実験の利点と制限
One advantage of using N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide in lab experiments is its specificity for COX-2 and HDACs. This specificity reduces the risk of off-target effects and increases the accuracy of the results. Another advantage is its ability to inhibit both inflammation and cancer. This dual activity makes N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide a promising candidate for the treatment of diseases that involve both inflammation and cancer. One limitation of using N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide in lab experiments is its low solubility in water. This can make it difficult to administer and study in vivo.
将来の方向性
There are several future directions for the study of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide. One direction is the development of more efficient synthesis methods. Another direction is the study of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide in combination with other drugs for the treatment of diseases such as cancer and Alzheimer's disease. Further research is also needed to determine the optimal dosage and administration of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide for different diseases. Additionally, the potential side effects of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide need to be studied further to ensure its safety for human use.
Conclusion:
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide is a promising chemical compound that has shown potential in the treatment of various diseases. Its specificity for COX-2 and HDACs makes it a promising candidate for the treatment of diseases that involve both inflammation and cancer. Further research is needed to fully understand its mechanism of action and potential side effects. The development of more efficient synthesis methods and the study of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide in combination with other drugs are important future directions for the study of this compound.
合成法
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide can be synthesized using a multi-step process that involves the reaction of several chemicals. The synthesis begins with the reaction of 2-chloro-N-(4-fluorophenyl)acetamide with thioacetamide in the presence of a base. This reaction produces N-(4-fluorophenyl)-2-thioacetamidoacetamide, which is then reacted with 3-chloroperoxycarboxylic acid to produce N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide. The final product is then purified using column chromatography.
科学的研究の応用
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide has been studied extensively for its potential use in treating various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. It has also been studied for its potential use in treating Alzheimer's disease.
特性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S/c19-15-8-6-14(7-9-15)12-18(21)20(16-4-2-1-3-5-16)17-10-11-24(22,23)13-17/h1-11,17H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEFYJLVQCXKGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide](/img/structure/B2936464.png)

![3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2936466.png)
![1-acetyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide](/img/structure/B2936467.png)

![4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid](/img/structure/B2936469.png)



![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2936476.png)

